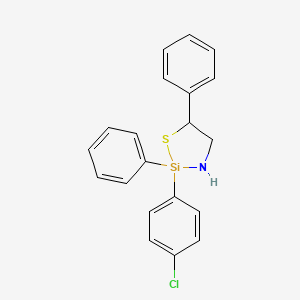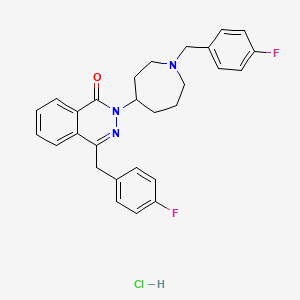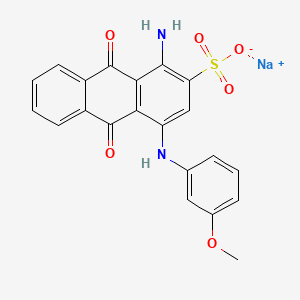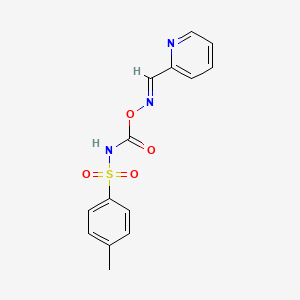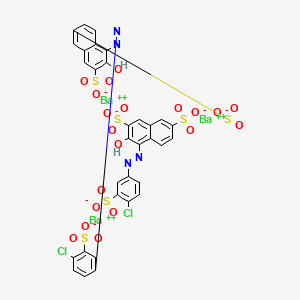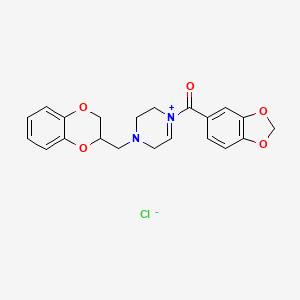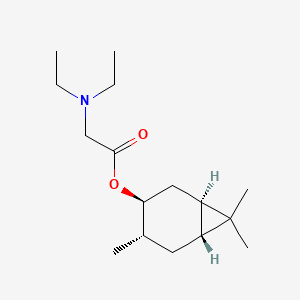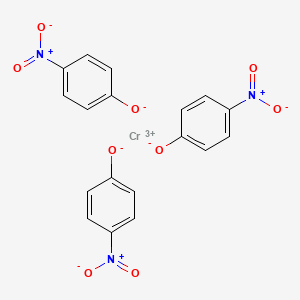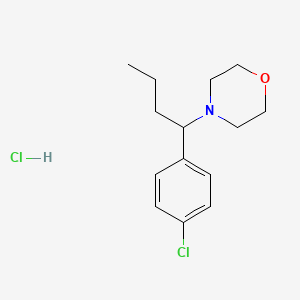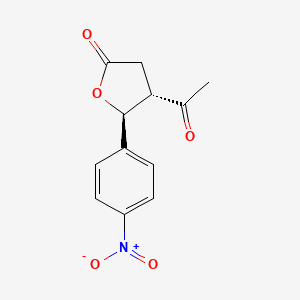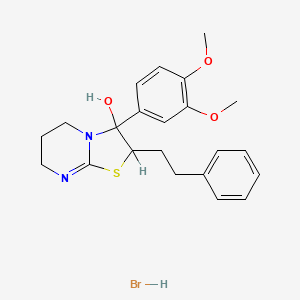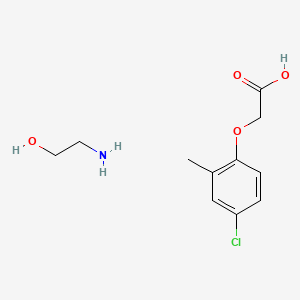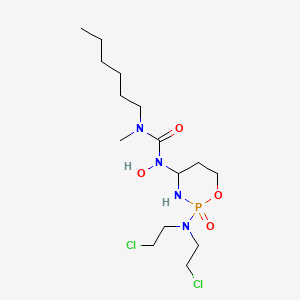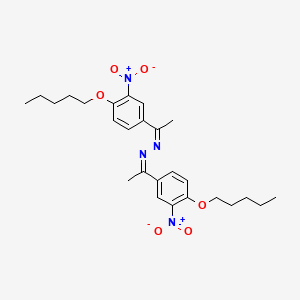
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves multiple steps, starting from the appropriate nitro and pentyloxy-substituted benzene derivatives. The key steps include nitration, etherification, and hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, followed by hydrazone formation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted ethanone derivatives, depending on the specific reaction pathway and conditions .
科学研究应用
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro and pentyloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other nitro and pentyloxy-substituted ethanone derivatives, such as:
- Ethanone, 1-(3-nitro-4-(methoxy)phenyl)-(1-(3-nitro-4-(methoxy)phenyl)ethylidene)hydrazone
- Ethanone, 1-(3-nitro-4-(ethoxy)phenyl)-(1-(3-nitro-4-(ethoxy)phenyl)ethylidene)hydrazone .
Uniqueness
The uniqueness of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
属性
CAS 编号 |
134221-20-8 |
|---|---|
分子式 |
C26H34N4O6 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
(Z)-1-(3-nitro-4-pentoxyphenyl)-N-[(Z)-1-(3-nitro-4-pentoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C26H34N4O6/c1-5-7-9-15-35-25-13-11-21(17-23(25)29(31)32)19(3)27-28-20(4)22-12-14-26(24(18-22)30(33)34)36-16-10-8-6-2/h11-14,17-18H,5-10,15-16H2,1-4H3/b27-19-,28-20- |
InChI 键 |
ZDZVZGJJJRKEGB-RSSRHXQMSA-N |
手性 SMILES |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C(/C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])\C)/C)[N+](=O)[O-] |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C(=NN=C(C)C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


